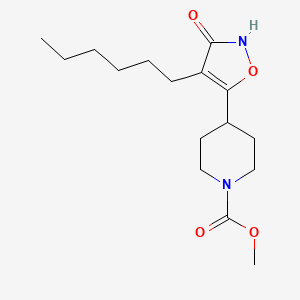

Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(4-hexyl-3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4/c1-3-4-5-6-7-13-14(22-17-15(13)19)12-8-10-18(11-9-12)16(20)21-2/h12H,3-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCITFXNVJZPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(ONC1=O)C2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isoxazole intermediates. One common method involves the cyclization of a suitable precursor under controlled conditions to form the isoxazole ring, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the isoxazole ring can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is being researched for its potential therapeutic effects. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective properties of isoxazole derivatives, including this compound. Results indicated that it may inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Research

The compound's unique structure allows for exploration in pharmacological contexts, particularly as a receptor modulator.

Case Study: Receptor Interaction

Research has shown that derivatives with similar structures can interact with GABA receptors, potentially influencing anxiety and mood disorders. Further studies on this compound could elucidate its effects on neurotransmitter systems, paving the way for new anxiolytic drugs .

Synthetic Chemistry

The synthesis of this compound involves multiple steps that can be optimized for efficiency and yield.

Synthesis Pathway

The synthesis typically involves the reaction of piperidine derivatives with isoxazole precursors under controlled conditions to yield the desired product. Optimization studies have focused on reaction conditions such as temperature, solvent choice, and catalyst use to enhance yields .

Mechanism of Action

The mechanism of action of Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from its molecular features and analogous compounds listed in catalogs (e.g., AK Scientific’s inventory in ):

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity: The target compound exhibits greater structural complexity compared to simpler analogs like (5-Aminobenzofuran-2-yl)methanol. Its hexyl-isoxazole-piperidine framework suggests tailored bioactivity, whereas smaller molecules (e.g., benzaldehyde derivatives) may serve as intermediates or ligands .

Functional Group Synergy: The combination of a 3-hydroxyisoxazole (a hydrogen-bond donor/acceptor) and a piperidine ring (a basic nitrogen) contrasts with the benzofuran or benzaldehyde groups in analogs. This synergy may confer unique pharmacological or catalytic properties, though specific data are unavailable .

Limitations in Comparison:

- No direct biological or physicochemical data (e.g., IC₅₀, logP) are provided for the target compound or its analogs.

- The absence of peer-reviewed studies in the evidence restricts deeper mechanistic or application-based analysis.

Biological Activity

Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS No. 439944-62-4) is an organic compound with notable potential in various biological applications. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHNO

Molecular Weight : 310.39 g/mol

IUPAC Name : this compound

The presence of the hexyl group in its structure enhances the compound's lipophilicity, which may influence its interaction with biological membranes and receptors, potentially leading to varied pharmacokinetic profiles compared to similar compounds .

Biological Activities

Research indicates that this compound may possess several biological activities:

1. Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in infectious disease treatment .

2. Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

3. Antioxidant Activity : Similar compounds have shown antioxidant properties, indicating that this compound might also contribute to oxidative stress reduction in biological systems. This activity is crucial for preventing cellular damage and related diseases .

In Vitro Studies

In vitro evaluations have demonstrated the compound's capacity to inhibit specific enzymes related to inflammation and microbial growth. For instance, compounds structurally similar to this compound have shown efficacy against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin-related therapies .

Comparative Analysis

A comparative analysis with similar compounds reveals that the hexyl substituent enhances the biological activity of this compound compared to derivatives lacking this group. This structural feature may improve the compound's ability to penetrate lipid membranes and interact with intracellular targets more effectively .

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate | Structure | Lower antimicrobial activity |

| Methyl 4-(4-methyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate | Structure | Moderate anti-inflammatory effects |

| This compound | Structure | Enhanced antimicrobial and anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the hydroxyisoxazole moiety to the piperidine ring. Key steps include:

- Protection of functional groups : Use tert-butyloxycarbonyl (Boc) or similar groups to protect reactive sites during synthesis, as seen in piperidine-carboxylate derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic coupling .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization ensures purity. Monitor via TLC or HPLC .

- Yield optimization : Control reaction temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize the structural features of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the piperidine ring (δ 1.5–3.5 ppm for CH2 groups) and hydroxyisoxazole (δ 5.5–6.5 ppm for aromatic protons). Coupling constants (e.g., J = 10–12 Hz) confirm axial-equatorial configurations in piperidine .

- IR spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches to verify ester and hydroxyisoxazole groups .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of hexyl chain or COOCH3 group) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software aid in this process?

- Methodological Answer : Challenges include low crystal quality (e.g., twinning) and weak diffraction due to flexible hexyl chains. Solutions involve:

- Crystallization optimization : Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) .

- SHELX refinement : Employ SHELXL for high-resolution data to model disordered regions (e.g., hexyl chain conformers) via PART and SUMP instructions. SHELXD resolves phase problems in small-molecule datasets .

- Validation tools : Check R-factor convergence (<5%) and validate geometry with PLATON .

Q. How does the presence of the hexyl chain in the hydroxyisoxazole moiety influence the compound’s physicochemical properties and biological activity?

- Methodological Answer :

- Lipophilicity : The hexyl chain increases logP, enhancing membrane permeability (measured via octanol-water partitioning) .

- Biological activity : In enzyme inhibition assays, compare analogs with varying alkyl chains (C3 vs. C6) to assess chain-length-dependent potency. Use molecular dynamics simulations to study hydrophobic interactions with target binding pockets .

- Stability studies : Monitor degradation under oxidative conditions (e.g., H2O2) to evaluate the hexyl chain’s susceptibility to metabolic breakdown .

Q. What strategies are recommended for analyzing and reconciling contradictory data in biological activity assays?

- Methodological Answer :

- Dose-response curves : Perform triplicate assays across a concentration range (e.g., 1 nM–100 µM) to identify outliers and calculate IC50/EC50 values .

- Control experiments : Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate assay conditions .

- Data normalization : Use Z-score or % inhibition relative to controls to minimize plate-to-plate variability .

Q. What in silico methods are appropriate for predicting the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the hydroxyisoxazole group and catalytic residues (e.g., hydrogen bonding with active-site aspartate) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the enzyme-compound complex .

- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from the hexyl chain’s hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.